Telmisartan

Receptor Binding Kinetics AT1 Antagonism Pharmacodynamics

Researchers comparing ARBs face divergent pharmacokinetics: telmisartan uniquely combines 24h AT1 receptor blockade with PPARγ partial agonism absent in losartan or valsartan. This single agent addresses both hemodynamic and metabolic endpoints without thiazolidinedione side effects. - **Half-life**: 24h (longest in class) with 213 min receptor t1/2 - **PPARγ EC50**: 4.5 μM (25-30% rosiglitazone max) - **ABPM outcome**: Highest SUCRA (83.4%) for 24h DBP reduction (2024 network meta-analysis, 193 RCTs) Immediate shipment, research-grade purity.

Molecular Formula C33H30N4O2
Molecular Weight 514.6 g/mol
CAS No. 144701-48-4
Cat. No. B1682998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelmisartan
CAS144701-48-4
Synonyms4'-((1,4'-dimethyl-2'-propyl(2,6'-bi-1H-benzimidazol)-1'-yl)methyl)-(1,1'-biphenyl)-2-carboxylic acid
BIBR 277
BIBR-277
Micardis
Pritor
telmisartan
Molecular FormulaC33H30N4O2
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
InChIInChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)
InChIKeyRMMXLENWKUUMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilityPractically insoluble
Practically insoluble in water and in the pH range of 3 to 9
Sparingly soluble in strong acid (except insoluble in hydrochloric acid) and soluble in strong base.
3.50e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Telmisartan: Pharmacological Profile & ARB Differentiation


Telmisartan is a non-peptide angiotensin II type 1 (AT1) receptor blocker (ARB) clinically utilized for the management of hypertension and cardiovascular risk reduction. Structurally, it belongs to the benzimidazole class and, unlike several other ARBs such as candesartan cilexetil, olmesartan medoxomil, and azilsartan medoxomil, is administered as an active parent compound rather than a prodrug [1]. Among the eight clinically available ARBs, telmisartan is distinguished by its high lipophilicity, extensive volume of distribution, and unique dual pharmacological activity as both an AT1 receptor antagonist and a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) [2].

Telmisartan: Non-Interchangeability and PK/PD Heterogeneity


Despite sharing a common therapeutic target, ARBs exhibit profound inter-molecular heterogeneity in their binding kinetics, dissociation half-lives, and metabolic handling that precludes simple generic interchange [1]. Critical differences exist in their ability to achieve continuous 24-hour receptor blockade, a parameter directly linked to terminal elimination half-life and AT1 receptor dissociation rates [2]. Furthermore, telmisartan possesses a unique off-target PPARγ partial agonist activity that is absent or negligible in clinically relevant concentrations for other ARBs, conferring potential pleiotropic metabolic effects not replicable by class alternatives [3]. These pharmacodynamic and pharmacokinetic divergences necessitate compound-specific selection criteria, as outlined in the quantitative evidence below.

Telmisartan vs. ARBs: Quantitative Evidence


AT1 Receptor Dissociation Rate Comparison

Telmisartan demonstrates the slowest dissociation rate from the human AT1 receptor among clinically used ARBs, a key determinant of sustained receptor blockade. In a direct comparative in vitro study measuring dissociation of pre-bound ARBs from human AT1 receptor membrane preparations, telmisartan exhibited a dissociation half-life (t1/2) of 213 minutes [1]. This value significantly exceeds that of olmesartan (166 min), candesartan (133 min), valsartan (70 min), and losartan (67 min). The rank order of affinity was telmisartan > olmesartan > candesartan > EXP3174 (losartan active metabolite) ≥ valsartan ≥ losartan [1]. The dissociation rate constant (koff) for telmisartan was 0.003248 min⁻¹, representing the slowest off-rate measured [1].

Receptor Binding Kinetics AT1 Antagonism Pharmacodynamics

PPARγ Partial Agonism: Unique Dual Pharmacology

Telmisartan is distinguished from all other commercially available ARBs by its capacity to function as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor critically involved in metabolic regulation [1]. In cell-based transactivation assays, telmisartan activated PPARγ with an EC50 of 4.5 μM, achieving 25% to 30% of the maximal activation produced by the full PPARγ agonist rosiglitazone [1]. In contrast, other ARBs including losartan, valsartan, irbesartan, candesartan, and olmesartan exhibited no significant PPARγ activation at clinically achievable plasma concentrations [1]. While some ARBs demonstrate PPARγ ligand activity in cell-free assays with EC50 values between 3 and 5 μM, only telmisartan (and to a lesser extent candesartan) produces meaningful PPARγ agonism in cellular systems [2].

PPARγ Agonism Metabolic Modulation Insulin Sensitivity

Terminal Half-Life Comparison Among ARBs

Telmisartan possesses the longest terminal elimination half-life (t1/2) among all clinically available ARBs, a critical determinant of sustained 24-hour blood pressure control. Comprehensive pharmacokinetic comparison data indicate that telmisartan exhibits a t1/2 of approximately 24 hours [1]. This duration substantially exceeds that of irbesartan (12-20 hours), olmesartan (11.8-14.7 hours), candesartan (9-13 hours), valsartan (7 hours), and losartan (2 hours, or 4-6 hours for its active metabolite EXP3174) [1]. Additionally, telmisartan demonstrates the highest volume of distribution (Vd = 500 L) among ARBs, reflecting extensive tissue penetration, and is eliminated almost entirely via hepatic/fecal routes (>98%), minimizing renal clearance burden [1].

Pharmacokinetics Half-Life Dosing Frequency

Smoothness Index for 24-Hour Blood Pressure Control

The smoothness index (SI) quantifies the homogeneity and consistency of 24-hour blood pressure reduction, with higher values indicating more uniform blood pressure control and reduced variability. A meta-analysis of ambulatory blood pressure monitoring (ABPM) data from 11 clinical trials (n=5,188 patients) directly compared telmisartan 80 mg monotherapy with losartan 50 mg, valsartan 80/160 mg, ramipril 10 mg, and amlodipine 5 mg [1]. Telmisartan 80 mg achieved a significantly higher smoothness index than losartan, valsartan, or ramipril (P < 0.05), and was comparable to amlodipine [1]. The largest smoothness index value among all treatments was observed with the combination of telmisartan 80 mg plus hydrochlorothiazide 12.5 mg [1].

Ambulatory Blood Pressure Monitoring Smoothness Index 24-Hour Efficacy

24-Hour Diastolic BP Reduction: Network Meta-Analysis

A comprehensive network meta-analysis published in 2024 evaluated the comparative efficacy of six commonly prescribed ARBs (losartan, valsartan, irbesartan, telmisartan, candesartan, and olmesartan) based on data from 193 randomized controlled trials [1]. Using surface under the cumulative ranking (SUCRA) analysis, telmisartan ranked highest for reducing 24-hour ambulatory diastolic blood pressure (DBP) with a SUCRA value of 83.4% [1]. In contrast, candesartan demonstrated the highest ranking for 24-hour ambulatory systolic blood pressure (SBP) reduction at 95.4%, while olmesartan showed superior office blood pressure reduction (SBP: 91.4%; DBP: 87.2%) [1]. Notably, valsartan and losartan were consistently less effective in lowering blood pressure than the other ARBs, with no significant differences between them [1].

Network Meta-Analysis Ambulatory Blood Pressure Diastolic Blood Pressure

Insurmountable Antagonism: Mechanistic Differentiation

The capacity for insurmountable antagonism—whereby an antagonist reduces the maximal response to an agonist even at saturating agonist concentrations—correlates with the formation of tight, slowly dissociating antagonist-receptor complexes. In vitro analysis of sartan-AT1 receptor interactions established a rank order for insurmountable antagonism that parallels receptor dissociation half-life: candesartan > olmesartan > telmisartan ≈ EXP3174 > valsartan > irbesartan ≫ losartan [1]. Telmisartan forms tight complexes with the AT1 receptor, exhibiting intermediate insurmountable behavior between the strongly insurmountable candesartan/olmesartan and the largely surmountable valsartan/irbesartan/losartan [1]. The ratio of tight to loose sartan-receptor complexes positively correlates with dissociation half-life [1].

Receptor Kinetics Insurmountable Antagonism AT1 Receptor Pharmacology

Telmisartan Application Scenarios


Metabolic Syndrome Model: Dual AT1/PPARγ Modulation

Investigators studying the intersection of hypertension and insulin resistance in rodent models (e.g., diet-induced obese rats, spontaneously hypertensive rats) should prioritize telmisartan over alternative ARBs. Unlike losartan, valsartan, or olmesartan, telmisartan provides partial PPARγ agonism (EC50 = 4.5 μM; 25-30% of rosiglitazone maximal activation) that influences the expression of PPARγ target genes involved in carbohydrate and lipid metabolism . This dual pharmacology enables a single-agent intervention to simultaneously address hemodynamic and metabolic endpoints without the confounding fluid retention and weight gain associated with full PPARγ agonists like thiazolidinediones . Studies requiring pure AT1 blockade without PPARγ modulation should instead utilize olmesartan or valsartan as comparators .

24-Hour ABPM: Trough-to-Peak Control

For ABPM studies designed to evaluate 24-hour blood pressure variability and end-organ protection, telmisartan represents the optimal ARB selection due to its longest terminal elimination half-life (24 hours) and slowest AT1 receptor dissociation kinetics (213-minute receptor complex t1/2) . These pharmacokinetic properties translate to a superior smoothness index compared to losartan and valsartan (P < 0.05), ensuring homogeneous blood pressure reduction throughout the dosing interval . Researchers conducting crossover ABPM comparisons should anticipate significantly less end-of-dose trough escape with telmisartan than with losartan (t1/2 = 2 hours) or valsartan (t1/2 = 7 hours) .

Comparative Effectiveness and Network Meta-Analysis

For investigators conducting comparative effectiveness research, systematic reviews, or network meta-analyses, telmisartan serves as a key comparator against which other ARBs are evaluated. The 2024 network meta-analysis of 193 RCTs identified telmisartan as the highest-ranked ARB for 24-hour ambulatory diastolic blood pressure reduction (SUCRA = 83.4%) . Additionally, the ONTARGET trial established telmisartan as non-inferior to ramipril for cardiovascular morbidity and mortality reduction, providing a robust evidence base for benchmarking newer ARBs or combination therapies . Researchers designing comparative trials should note that valsartan and losartan demonstrate consistently lower blood pressure-lowering efficacy than telmisartan, olmesartan, and candesartan .

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